molecular formula C5H10N2O B137855 N-Nitrosopiperidine CAS No. 100-75-4

N-Nitrosopiperidine

Cat. No.: B137855
CAS No.: 100-75-4
M. Wt: 114.15 g/mol
InChI Key: UWSDONTXWQOZFN-UHFFFAOYSA-N
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Description

N-Nitrosopiperidine is a chemical compound with the molecular formula C₅H₁₀N₂O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is known for its potent carcinogenic properties, particularly in the esophagus and nasal cavity of rats . It is also considered a possible causative agent for human esophageal cancer .

Mechanism of Action

Target of Action

N-Nitrosopiperidine (NPIP) is a potent carcinogen that primarily targets the esophagus in rats . It is also a possible causative agent for human esophageal cancer . The compound’s primary targets are the cells of the esophagus, where it induces benign and malignant tumors .

Mode of Action

NPIP’s carcinogenic activity is believed to be due to its metabolic activation via α-hydroxylation, a key pathway leading to nitrosamine-induced carcinogenesis . This process involves the conversion of NPIP to 2-hydroxytetrahydro-2H-pyran (2-OH-THP) by rat esophageal microsomes . The α-hydroxylation rates of NPIP are significantly higher than those of structurally similar nitrosamines, which may account for its specific carcinogenicity in the esophagus .

Biochemical Pathways

The metabolic activation of NPIP involves the cytochrome P450 2A3 enzyme, which is found in low levels in rat esophagus . This enzyme catalyzes the α-hydroxylation of NPIP, converting it to 2-OH-THP . The formation of this metabolite is a crucial step in the carcinogenic process, leading to the development of tumors in the esophagus .

Pharmacokinetics

The pharmacokinetics of NPIP involve its metabolism by esophageal and liver microsomes in rats . The compound is activated more efficiently by esophageal microsomes than by liver microsomes, suggesting tissue-specific activation of nitrosamines . The kinetics of NPIP α-hydroxylation are biphasic, with KM values of 312 ± 50 and 1600 ± 312 μM .

Result of Action

The result of NPIP’s action is the induction of benign and malignant tumors in the esophagus of rats . This carcinogenic effect is due to the compound’s metabolic activation and the subsequent formation of 2-OH-THP, which is believed to play a crucial role in the carcinogenic process .

Action Environment

The action of NPIP can be influenced by various environmental factors. For instance, the presence of nitrogen compounds in natural waters can lead to the formation of nitrosamines, including NPIP . Moreover, NPIP has been detected in meat, cheese, and spices that have been treated with the preservative sodium nitrite . The compound is also found in cigarette smoke , indicating that smoking can increase the risk of exposure to NPIP. Therefore, both dietary habits and lifestyle choices can influence the action, efficacy, and stability of NPIP.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosopiperidine can be synthesized through the nitrosation of piperidine. This process typically involves the reaction of piperidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosopiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitrosopiperidine has several scientific research applications, including:

Comparison with Similar Compounds

N-Nitrosopiperidine is structurally similar to other nitrosamines such as N-Nitrosopyrrolidine, N-Nitrosomorpholine, and N-Nitrosodimethylamine. it exhibits unique properties:

This compound’s unique ability to induce esophageal and nasal cavity tumors in rats distinguishes it from these similar compounds .

Properties

IUPAC Name

1-nitrosopiperidine
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InChI

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2
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InChI Key

UWSDONTXWQOZFN-UHFFFAOYSA-N
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Canonical SMILES

C1CCN(CC1)N=O
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Molecular Formula

C5H10N2O
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DSSTOX Substance ID

DTXSID8021060
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Molecular Weight

114.15 g/mol
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Physical Description

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid.
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Boiling Point

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C
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Density

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F
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Vapor Pressure

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C
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Mechanism of Action

N-nitroso compounds (NOCs) may be implicated in human colon carcinogenesis, but the toxicological mechanisms involved have not been elucidated. Because it was previously demonstrated that nitrosamines and nitrosamides, representing two classes of NOC, induce distinct gene expression effects in colon cells that are particularly related to oxidative stress, we hypothesized that different radical mechanisms are involved. Using electron spin resonance spectroscopy, we investigated the radical-generating properties of genotoxic NOC concentrations in human colon adenocarcinoma cells (Caco-2). Cells were exposed to nitrosamides (N-methyl-N'-nitro-N-nitrosoguanidine and N-methyl-N-nitrosourea) or nitrosamines (N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosopiperidine, and N-nitrosopyrrolidine). Nitrosamines caused formation of reactive oxygen species (ROS) and carbon-centered radicals, which was further stimulated in the presence of Caco-2 cells. N-methyl-N-nitrosourea exposure resulted in a small ROS signal, and formation of nitrogen-centered radicals (NCRs), also stimulated by Caco-2 cells. N-methyl-N'-nitro-N-nitrosoguanidine did not cause radical formation at genotoxic concentrations, but at increased exposure levels, both ROS and NCR formation was observed. By associating gene expression patterns with ROS formation, several cellular processes responding to nitrosamine exposure were identified, including apoptosis, cell cycle blockage, DNA repair, and oxidative stress. These findings suggest that following NOC exposure in Caco-2 cells, ROS formation plays an important role in deregulation of gene expression patterns that may be relevant for the process of chemical carcinogenesis in the human colon, in addition to the role of DNA alkylation., N-Nitrosopiperidine is a potent rat nasal carcinogen whereas N-nitrosopyrrolidine, a hepatic carcinogen, is weakly carcinogenic in the nose. N-nitrosopiperidine and N-nitrosopyrrolidine may be causative agents in human cancer. P450-catalyzed alpha-hydroxylation is the key activation pathway by which these nitrosamines elicit their carcinogenic effects. We hypothesize that the differences in N-nitrosopiperidine and N-nitrosopyrrolidine metabolic activation in the nasal cavity contribute to their differing carcinogenic activities. In this study, the kinetics of tritium-labeled N-nitrosopiperidine or N-nitrosopyrrolidine alpha-hydroxylation mediated by Sprague-Dawley rat nasal olfactory or respiratory microsomes were investigated. To compare alpha-hydroxylation rates of the two nitrosamines, tritiated 2-hydroxytetrahydro-2H-pyran and 2-hydroxy-5-methyltetrahydrofuran, the major N-nitrosopiperidine alpha-hydroxylation products, and tritiated 2-hydroxytetrahydrofuran, the major N-nitrosopyrrolidine alpha-hydroxylation product, were quantitated by HPLC with UV absorbance and radioflow detection. These microsomes catalyzed the alpha-hydroxylation of N-nitrosopiperidine more efficiently than that of N-nitrosopyrrolidine. K(M) values for N-nitrosopiperidine were lower as compared to those for N-nitrosopyrrolidine (13.9-34.7 vs 484-7660 uM). Furthermore, catalytic efficiencies (V(max)/K(M)) of N-nitrosopiperidine were 20-37-fold higher than those of N-nitrosopyrrolidine. Previous studies showed that P450 2A3, present in the rat nose, also exhibited this difference in catalytic efficiency. For both types of nasal microsomes, coumarin (100 uM), a P450 2A inhibitor, inhibited N-nitrosopiperidine and N-nitrosopyrrolidine alpha-hydroxylation from 63.8 to 98.5%. Furthermore, antibodies toward P450 2A6 inhibited nitrosamine alpha-hydroxylation in these microsomes from 68.8 to 78.4% whereas antibodies toward P450 2E1 did not inhibit these reactions. Further immunoinhibition studies suggest some role for P450 2G1 in N-nitrosopiperidine metabolism by olfactory microsomes. In conclusion, olfactory and respiratory microsomes from rat nasal mucosa preferentially activate N-nitrosopiperidine over N-nitrosopyrrolidine with P450 2A3 likely playing a key role. These results are consistent with local metabolic activation of nitrosamines as a contributing factor in their tissue-specific carcinogenicity., N'-Nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP) are potent esophageal and nasal cavity carcinogens in rats and pulmonary carcinogens in mice. N-Nitrosopyrrolidine (NPYR) induces mainly liver tumors in rats and is a weak pulmonary carcinogen in mice. These nitrosamines may be causative agents in human cancer. alpha-Hydroxylation is believed to be the key activation pathway in their carcinogenesis. P450 2As are important enzymes of nitrosamine alpha-hydroxylation. Therefore, a structure-activity relationship study of rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13 was undertaken to compare the catalytic activities of these enzymes for alpha-hydroxylation of (R)-NNN, (S)-NNN, NPIP, and NPYR. Kinetic parameters differed significantly among the P450 2As although their amino acid sequence identities were 83% or greater. For NNN, alpha-hydroxylation can occur at the 2'- or 5'-carbon. P450 2As catalyzed 5'-hydroxylation of (R)- or (S)-NNN with Km values of 0.74-69 microM. All of the P450 2As except P450 2A6 catalyzed (R)-NNN 2'-hydroxylation with Km values of 0.73-66 microM. (S)-NNN 2'-hydroxylation was not observed. Although P450 2A4 and 2A5 differ by only 11 amino acids, they were the least and most efficient catalysts of NNN 5'-hydroxylation, respectively. The catalytic efficiencies (kcat/Km) for (R)-NNN differed by 170-fold whereas there was a 46-fold difference for (S)-NNN. In general, P450 2As catalyzed (R)- and (S)-NNN 5'-hydroxylation with significantly lower Km and higher kcat/Km values than NPIP or NPYR alpha-hydroxylation (p <0.05). Furthermore, P450 2As were better catalysts of NPIP alpha-hydroxylation than NPYR. P450 2A4, 2A5, 2A6, and 2A13 exhibited significantly lower Km and higher kcat/Km values for NPIP than NPYR alpha-hydroxylation (p <0.05), similar to previous reports with P450 2A3. Taken together, these data indicate that critical P450 2A residues determine the catalytic activities of NNN, NPIP, and NPYR alpha-hydroxylation., N-nitrosopiperidine is a potent esophageal carcinogen in rats whereas structurally similar N-nitrosopyrrolidine induces liver, but not esophageal tumors. N-Nitrosopiperidine is a possible causative agent for human esophageal cancer. Our goal is to explain mechanistically these differing carcinogenic activities in the esophagus. We hypothesize that differences in metabolic activation of these nitrosamines could be one factor accounting for their differing carcinogenicity. alpha-Hydroxylation is the key metabolic activation pathway leading to nitrosamine-induced carcinogenesis. In this study, we examined the alpha-hydroxylation rates of [3,4-(3)H]N-nitrosopiperidine and [3,4-(3)H]N-nitrosopyrrolidine by male F344 rat esophageal and liver microsomes. The major alpha-hydroxylation products of N-nitrosopiperidine and N-nitrosopyrrolidine, 2-hydroxytetrahydro-2H-pyran (2-OH-THP) and 2-hydroxytetrahydrofuran (2-OH-THF), respectively, were monitored by high performance liquid chromatography with radioflow detection. N-Nitrosopiperidine or N-nitrosopyrrolidine (4 uM) was incubated with varying concentrations of esophageal microsomes and co-factors. Microsomes converted N-nitrosopiperidine to 2-OH-THP with a 40-fold higher velocity than N-nitrosopyrrolidine to 2-OH-THF. Similar results were observed in studies with N-nitrosopiperidine and N-nitrosopyrrolidine at substrate concentrations between 4 and 100 micro M. Kinetics of N-nitrosopiperidine alpha-hydroxylation were biphasic; K(M) values were 312 +/- 50 and 1600 +/- 312 uM. Expressed cytochrome P450 2A3, found in low levels in rat esophagus, was a good catalyst of N-nitrosopiperidine alpha-hydroxylation (K(M) = 61.6 +/- 20.5 uM), but a poor catalyst of N-nitrosopyrrolidine alpha-hydroxylation (K(m) = 1198 +/- 308 uM). Cytochrome P450 2A3 may play a role in the preferential activation of N-nitrosopiperidine observed in rat esophagus. Liver microsomes metabolized N-nitrosopyrrolidine to 2-OH-THF (V(max)/K(M) = 3.23 pmol/min/mg/ uM) as efficiently as N-nitrosopiperidine to 2-OH-THP (V(max)/K(M) = 3.80-4.61 pmol/min/mg/ uM). We conclude that rat esophageal microsomes activate N-nitrosopiperidine but not N-nitrosopyrrolidine whereas rat liver microsomes activate N-nitrosopiperidine and N-nitrosopyrrolidine. These results are consistent with previous findings that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation.
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Color/Form

Yellow oil, Pale yellow

CAS No.

100-75-4
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitrosopiperidine
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Q & A

Q1: What is the primary mechanism of action for N-Nitrosopiperidine's (this compound) carcinogenicity?

A1: this compound exerts its carcinogenic effects through metabolic activation, primarily via alpha-hydroxylation. This process generates reactive intermediates that can form adducts with DNA, ultimately leading to mutations and tumor formation. [, ]

Q2: Which organs are primarily affected by this compound-induced carcinogenesis in rats?

A2: In rats, this compound predominantly induces tumors in the esophagus. This contrasts with its structural analog, N-Nitrosopyrrolidine, which primarily targets the liver. [, ]

Q3: What role does cytochrome P450 play in the metabolic activation of this compound?

A3: Cytochrome P450 enzymes, particularly those belonging to the 2A family, are crucial for the alpha-hydroxylation of this compound. Studies have shown that rat esophageal microsomes, while expressing low levels of cytochrome P450 2A3, exhibit preferential activation of this compound compared to N-Nitrosopyrrolidine. []

Q4: How does the presence of lipid affect the nitrosation process in the context of this compound formation?

A4: Interestingly, the presence of lipid alters the role of ascorbic acid in the nitrosation process. While ascorbic acid typically inhibits nitrosation in aqueous environments, in the presence of lipid, it promotes the formation of this compound. This effect is likely due to the reaction of nitric oxide (produced from ascorbic acid) with oxygen in the lipid phase, regenerating nitrosating species. []

Q5: What are the implications of the two-phase (aqueous and lipid) nature of the stomach for this compound formation?

A5: The two-phase nature of the stomach, with its aqueous gastric juice and the presence of dietary fats, significantly influences the dynamics of this compound formation. Factors such as the surface area of the interface between these phases and the composition of the lipid phase (e.g., presence of unsaturated fatty acids) impact the nitrosation process. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol.

Q7: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A7: Several spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), have been employed to characterize this compound and its derivatives. [, , , , , ]

Q8: What insights were gained from NMR studies on this compound and its derivatives?

A8: NMR spectroscopy, particularly 13C NMR, has been instrumental in understanding the conformational preferences of this compound derivatives. Studies have revealed the orientation preference of α-methyl groups in these compounds, shedding light on their structural dynamics. []

Q9: What are the major urinary metabolites of this compound in rats?

A9: The primary urinary metabolites of this compound in rats include glutaric acid, 3-hydroxy-N-Nitrosopiperidine, and 4-hydroxy-N-Nitrosopiperidine. Interestingly, the levels of these metabolites, except for 1,5-pentanediol, are influenced by dietary ascorbic acid intake. []

Q10: What DNA adduct is primarily associated with this compound exposure?

A10: N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) is the primary DNA adduct detected in esophageal tissues of individuals exposed to this compound. This adduct serves as a critical biomarker for assessing this compound exposure and its potential link to esophageal cancer development. []

Q11: What makes THP-dG a valuable biomarker in the context of this compound exposure?

A11: THP-dG is a specific and quantifiable DNA adduct resulting from this compound metabolism. Its presence in DNA, particularly in target tissues like the esophagus, provides direct evidence of this compound exposure and its potential role in carcinogenesis. []

Q12: How does the structure of this compound relate to its carcinogenic potency compared to other nitrosamines?

A12: Studies comparing this compound to other nitrosamines, such as N-Nitrosopyrrolidine and N-Nitrosomorpholine, have revealed that subtle structural variations significantly influence their metabolic activation rates and target organ specificity, ultimately impacting their carcinogenic potency. [, ]

Q13: What is the significance of the double bond position in the carcinogenicity of unsaturated this compound isomers?

A13: Research on N-Nitroso-Δ3-piperidine and N-Nitroso-Δ2-piperidine has demonstrated that the position of the double bond within the piperidine ring alters the spectrum of tumors induced in rats. This highlights the critical role of even minor structural modifications in dictating the carcinogenicity of nitrosamines. [, ]

Q14: How does the presence of substituents on the piperidine ring affect the biological activity of this compound?

A14: Introducing substituents on the piperidine ring, such as methyl groups or a phenyl group, can significantly impact the conformational preferences of this compound derivatives, potentially influencing their metabolic pathways and interactions with biological targets. [, ]

Q15: What are the known toxic effects of this compound?

A15: this compound is primarily recognized for its potent carcinogenicity. Chronic exposure to this compound has been linked to a range of cancers, with the esophagus being a primary target in animal models. [, ]

Q16: What analytical methods are commonly employed for the detection and quantification of this compound and its metabolites?

A16: Gas chromatography coupled with mass spectrometry (GC-MS), often using techniques like tandem mass spectrometry (GC-MS-MS) or chemical ionization (GC-CI/MS), is widely used for sensitive and selective analysis of this compound and its metabolites in various matrices, including biological samples and food products. [, ]

Q17: What are the advantages of using GC-MS-MS for the analysis of volatile nitrosamines like this compound in urine?

A17: GC-MS-MS offers high sensitivity and selectivity, allowing for the detection of trace levels of volatile nitrosamines in complex matrices like urine. The use of isotopic dilution techniques further enhances the accuracy and precision of the analysis. []

Q18: How is liquid chromatography (LC) employed in the analysis of this compound and its reaction products?

A18: LC, particularly when coupled with UV-Vis or MS detection (LC-MS), proves valuable in separating and identifying this compound-derived DNA adducts, providing insights into the compound's genotoxic potential. [, , ]

Q19: What are the primary sources of this compound in the environment?

A19: this compound can form endogenously in the human body and is also found in various environmental sources, including tobacco smoke, certain foodstuffs, and industrial emissions. [, ]

Q20: How does the presence of this compound in food raise concerns regarding human health?

A20: The occurrence of this compound in certain food products, particularly processed meats and some spice premixes, raises concerns due to its potential to contribute to dietary exposure and increase the risk of this compound-associated cancers. [, ]

Q21: What research tools and models are crucial for studying the carcinogenicity and metabolism of this compound?

A21: In vitro models, such as primary cell cultures (e.g., hepatocytes) and microsomal assays, are valuable tools for investigating the metabolic activation and DNA-damaging potential of this compound. Animal models, particularly rodent models, are essential for in vivo studies examining the carcinogenicity and organ-specific effects of this compound. [, ]

Q22: What is the significance of utilizing both in vitro and in vivo models in this compound research?

A22: Combining in vitro and in vivo approaches provides a comprehensive understanding of this compound's mechanisms of action. In vitro models allow for controlled assessments of specific metabolic pathways or cellular responses, while in vivo studies provide insights into the compound's systemic effects and carcinogenic potential in a living organism. [, ]

Q23: What were some of the key discoveries that shaped our understanding of this compound's carcinogenicity?

A23: Early research recognizing the formation of this compound from precursors like piperidine and nitrite under acidic conditions marked a crucial milestone. Subsequent studies identifying its carcinogenic potency in animal models and its presence in various environmental and dietary sources further solidified its significance as a potential human carcinogen. [, , ]

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